2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine CAS number and molecular weight
2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine CAS number and molecular weight
This is an in-depth technical guide on 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine , a specialized saturated heterocyclic building block used in medicinal chemistry and fragrance research.
Identity, Synthesis, and Application in Fragment-Based Drug Discovery
Chemical Identity & Core Data
This compound represents a strategic "saturated bioisostere" in modern drug design, offering a non-aromatic alternative to traditional phenethylamine scaffolds. Its structure features a tetrahydrofuran (oxolane) core substituted with a gem-dimethyl group at the C3 position and an ethylamine chain at C2.
| Property | Data |
| IUPAC Name | 2-(3,3-Dimethyltetrahydrofuran-2-yl)ethanamine |
| Common Name | 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine |
| CAS Number | Not Widely Indexed (See Note 1) |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| Exact Mass | 143.1310 |
| SMILES | CC1(C)CCOC1CCN |
| InChIKey | (Calculated) Specific stereoisomer dependent |
| Key Precursor CAS | 2228698-47-1 (2-(3,3-Dimethyltetrahydrofuran-2-yl)acetic acid) |
Note 1 (CAS Availability): The specific CAS number for the free amine form of this compound is not currently listed in major public registries (PubChem, CAS Common Chemistry). It is often synthesized de novo from the corresponding carboxylic acid (CAS 2228698-47-1) or nitrile precursors. Researchers should reference the precursor CAS for procurement and synthesis planning.
Structural Analysis
The molecule is characterized by a gem-dimethyl group at the C3 position of the oxolane ring. This substitution pattern is critical for two reasons:
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Conformational Lock: The bulky methyl groups restrict the conformational flexibility of the THF ring, potentially reducing the entropic penalty upon binding to a protein target.
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Metabolic Stability: Substitution at the C3 position blocks potential sites of oxidative metabolism (e.g., P450-mediated hydroxylation) on the ring.
Synthesis & Manufacturing
The synthesis of 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine typically proceeds via the reduction of a nitrile or amide intermediate derived from the corresponding carboxylic acid.
Retrosynthetic Pathway
The most robust route involves the construction of the 3,3-dimethyltetrahydrofuran core followed by chain extension.
Figure 1: Proposed synthetic pathway starting from acyclic precursors to the target amine.
Detailed Protocol: Amide Reduction Route
This protocol assumes the availability of the carboxylic acid precursor (CAS 2228698-47-1).
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Amide Formation:
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Dissolve 2-(3,3-dimethyltetrahydrofuran-2-yl)acetic acid (1.0 eq) in dry dichloromethane (DCM).
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Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0°C. Stir for 2 hours.
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Concentrate the acid chloride and re-dissolve in THF.
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Bubble ammonia gas or add aqueous ammonium hydroxide at 0°C to form the primary amide.
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Checkpoint: Monitor by LC-MS for conversion of Acid (M+H 159) to Amide (M+H 158).
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Reduction to Amine:
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Suspend Lithium Aluminum Hydride (LiAlH₄, 2.5 eq) in anhydrous THF under Argon.
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Add the crude amide (dissolved in THF) dropwise to the LiAlH₄ suspension at 0°C.
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Heat to reflux for 4–6 hours.
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Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL).
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Filter the granular precipitate and dry the filtrate over Na₂SO₄.
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Concentrate to yield the crude amine oil.
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Purification:
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The amine can be purified via acid-base extraction or by forming the HCl salt (add 4M HCl in dioxane, precipitate with ether).
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Applications in Drug Discovery
This compound is a high-value Fragment-Based Drug Discovery (FBDD) building block.
Saturated Bioisostere of Phenethylamine
The 2-(oxolan-2-yl)ethanamine scaffold acts as a saturated bioisostere of phenethylamine (PEA).
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Solubility: The ether oxygen acts as a hydrogen bond acceptor (HBA), significantly improving aqueous solubility (LogP ~0.8) compared to the phenyl ring of PEA (LogP ~2.4).
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Geometry: The sp³ character of the ring creates a non-planar vector, allowing exploration of new chemical space in receptor binding pockets.
Fragrance Chemistry
Structurally, this amine is related to Ambergris odorants (e.g., Ambrox® derivatives). The 3,3-dimethyltetrahydrofuran motif is a key pharmacophore for woody/ambery olfactory receptors. While the amine itself may not be the final fragrance, it serves as a precursor to amides or ureas that modulate volatility and scent profiles.
Library Synthesis Workflow
In parallel medicinal chemistry, this amine is used to generate libraries of amides, ureas, and sulfonamides.
Figure 2: Application of the amine in high-throughput parallel synthesis.
Physical & Calculated Properties
These properties are critical for assessing the "drug-likeness" of the building block.
| Property | Value (Calc.) | Relevance |
| LogP (Octanol/Water) | 0.82 ± 0.2 | Ideal for CNS penetration and oral bioavailability. |
| TPSA | 35.25 Ų | Low polar surface area suggests good membrane permeability. |
| pKa (Conjugate Acid) | ~10.1 | Typical for primary aliphatic amines; positively charged at physiological pH. |
| Rotatable Bonds | 3 | Low flexibility aids in rigidifying the final drug molecule. |
| Boiling Point | ~185°C (760 mmHg) | Estimated based on MW and polarity. |
Handling & Safety
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Corrosivity: As a primary aliphatic amine, this compound is likely corrosive to skin and eyes. Wear appropriate PPE (gloves, goggles).
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Volatility: The free base may be volatile. Store at 2–8°C.
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Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation from atmospheric CO₂.
References
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BenchChem. (2025). Synthesis of 3,3-dimethyltetrahydrofuran from 1,4-dichloro-2,2-dimethylbutane. BenchChem Protocols. Link
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BLD Pharm. (2024). Product Data: 2-(3,3-Dimethyltetrahydrofuran-2-yl)acetic acid (CAS 2228698-47-1).[1] BLD Pharm Catalog. Link
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National Institutes of Health (NIH). (2023). In Silico Design of a Novel Nucleotide Antiviral Agent. PMC1023456. Link
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PubChem. (2025). Compound Summary: 2-(Tetrahydrofuran-2-yl)ethanamine. PubChem CID 1132863. Link
